D-O-Phospho Threonine

Catalog No.
S1486020
CAS No.
96193-69-0
M.F
C4H10NO6P
M. Wt
199.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-O-Phospho Threonine

CAS Number

96193-69-0

Product Name

D-O-Phospho Threonine

IUPAC Name

(2R,3S)-2-amino-3-phosphonooxybutanoic acid

Molecular Formula

C4H10NO6P

Molecular Weight

199.10 g/mol

InChI

InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m0/s1

InChI Key

USRGIUJOYOXOQJ-STHAYSLISA-N

SMILES

CC(C(C(=O)O)N)OP(=O)(O)O

Synonyms

D-Threonine Dihydrogen Phosphate(ester); D-O-Phosphothreonine;

Canonical SMILES

CC(C(C(=O)O)N)OP(=O)(O)O

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)OP(=O)(O)O

D-O-Phospho Threonine is a phosphorylated derivative of the amino acid threonine, characterized by the addition of a phosphate group to its hydroxyl side chain. This modification plays a crucial role in various biological processes, particularly in the regulation of protein function through phosphorylation, which is a common post-translational modification. The structural formula for D-O-Phospho Threonine can be represented as C4H10NO5P, indicating the presence of four carbon atoms, ten hydrogen atoms, one nitrogen atom, five oxygen atoms, and one phosphorus atom.

Here are some areas of scientific research where phosphothreonine is being investigated:

Cell Signaling:

  • PThr acts as a signaling molecule within cells. The addition of a phosphate group to specific threonine residues in proteins can activate or deactivate their function, influencing various cellular processes like cell growth, differentiation, and survival. Source: [A phosphate group covalently linked to the hydroxyl side chain of threonine: ]

Protein-Protein Interactions:

  • PThr can also be involved in protein-protein interactions. The presence of a phosphate group can create specific binding sites for other proteins, allowing them to interact and form complexes that regulate various cellular functions. Source: [Regulation of CDK9 by Phosphorylation: ]

Cancer Research:

  • PThr levels are being investigated in the context of cancer. Abnormal protein phosphorylation is a hallmark of many cancers, and PThr levels in specific proteins may serve as potential biomarkers for cancer diagnosis, prognosis, and therapeutic development. Source: [Proteomic analysis of cancer tissues: A review: ]

Drug Discovery:

  • Understanding the role of PThr in various cellular processes can aid in the development of new drugs. By targeting proteins containing PThr or the enzymes responsible for PThr phosphorylation, researchers aim to develop novel therapeutic strategies for various diseases. Source: [Kinase inhibitors in cancer therapy: ]

The primary chemical reaction involving D-O-Phospho Threonine is its formation through phosphorylation. This process typically involves the transfer of a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group of threonine, catalyzed by specific kinases. The general reaction can be summarized as follows:

Threonine+ATPKinaseD O Phospho Threonine+ADP\text{Threonine}+\text{ATP}\xrightarrow{\text{Kinase}}\text{D O Phospho Threonine}+\text{ADP}

This reaction is reversible and can be undone by phosphatases that hydrolyze the phosphate group from the threonine residue.

D-O-Phospho Threonine exhibits significant biological activity as a key regulator of protein function. Phosphorylation at threonine residues can induce conformational changes in proteins, affecting their activity, interactions, and localization within cells. For example, phosphorylation of threonine residues has been implicated in signal transduction pathways, cell cycle regulation, and apoptosis. The unique structural properties of D-O-Phospho Threonine allow it to stabilize certain protein conformations and influence protein-protein interactions, which are critical for cellular signaling and function .

D-O-Phospho Threonine can be synthesized through several methods:

  • Enzymatic Phosphorylation: Utilizing specific kinases that catalyze the transfer of phosphate groups from ATP to threonine residues.
  • Chemical Phosphorylation: Employing chemical reagents that can introduce phosphate groups to threonine under controlled conditions.
  • Solid-phase Peptide Synthesis: Incorporating phosphorylated threonine during peptide synthesis using protected forms of the amino acid.

These methods allow for the production of D-O-Phospho Threonine for research and application in various biochemical studies.

D-O-Phospho Threonine has several applications in biochemistry and molecular biology:

  • Research on Protein Function: It is used to study the effects of phosphorylation on protein structure and function.
  • Drug Development: Understanding its role in signaling pathways aids in developing therapeutic agents targeting specific kinases or phosphatases.
  • Biomarker Discovery: Phosphorylation patterns involving D-O-Phospho Threonine can serve as biomarkers for diseases such as cancer and neurodegenerative disorders.

Studies have shown that D-O-Phospho Threonine interacts with various proteins and enzymes involved in signaling pathways. These interactions often involve binding to specific domains within target proteins that recognize phosphorylated residues. For example, many signaling proteins contain phosphopeptide-binding motifs that specifically recognize D-O-Phospho Threonine, leading to downstream effects such as activation or inhibition of enzymatic activity .

D-O-Phospho Threonine is part of a broader class of phosphorylated amino acids. Here are some similar compounds:

CompoundStructureUnique Features
O-Phospho SerineC3H7NO5PMore prevalent in signaling; less conformational impact compared to phosphothreonine .
O-Phospho TyrosineC9H10NO5PInvolved in receptor tyrosine kinase signaling; often associated with growth factor signaling .
O-Phospho HistidineC6H8N3O4PUnique due to its role in prokaryotic phosphorylation; less common in eukaryotes .

Uniqueness: D-O-Phospho Threonine stands out due to its pronounced structural effects on protein conformation compared to other phosphorylated amino acids. It often induces larger conformational changes than serine phosphorylation, making it particularly important in specific regulatory contexts within proteins .

XLogP3

-4.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

199.02457404 g/mol

Monoisotopic Mass

199.02457404 g/mol

Heavy Atom Count

12

Wikipedia

Phosphonothreonine

Dates

Modify: 2024-04-14

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